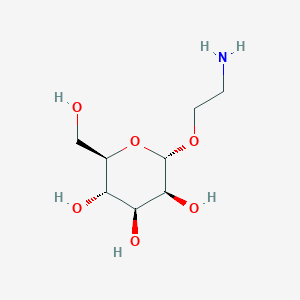

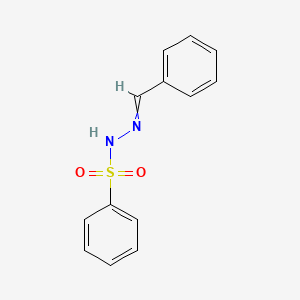

![molecular formula C14H12N2S2 B11727304 2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11727304.png)

2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril ist eine komplexe organische Verbindung, die zur Klasse der Schiff'schen Basen gehört. Schiff'sche Basen zeichnen sich durch das Vorhandensein einer Kohlenstoff-Stickstoff-Doppelbindung aus, wobei das Stickstoffatom mit einer Aryl- oder Alkylgruppe verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril beinhaltet typischerweise die Kondensationsreaktion zwischen Thiophen-2-carbaldehyd und 4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Die Reaktionsmischung wird dann abgekühlt, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration für die großtechnische Synthese entscheidend.

Chemische Reaktionsanalyse

Reaktionstypen

2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid können die Schiff'sche Base in das entsprechende Amin umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen der Thiophenring durch verschiedene Nukleophile substituiert wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in Lösungsmitteln wie Ethanol oder Tetrahydrofuran unter milden Bedingungen durchgeführt.

Substitution: Nukleophile wie Halogenide, Amine oder Thiole; Reaktionen werden in polaren Lösungsmitteln wie Dimethylformamid oder Acetonitril bei moderaten Temperaturen durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone

Reduktion: Entsprechende Amine

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen. Die Verbindung kann an Metallionen binden und stabile Komplexe bilden, die mit biologischen Makromolekülen interagieren können. So kann seine Wechselwirkung mit DNA zu Veränderungen in der DNA-Struktur führen, die ihre Replikation und Transkriptionsprozesse beeinflussen . Zusätzlich kann die Fähigkeit der Verbindung, reaktive Sauerstoffspezies (ROS) zu erzeugen, oxidativen Stress in Zellen induzieren, was zum Zelltod führt .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the Schiff base to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the thiophene ring is substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.

Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Corresponding amines

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interact with biological macromolecules. For instance, its interaction with DNA can lead to changes in the DNA structure, affecting its replication and transcription processes . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril

- 2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril-Derivate

- **Andere Schiff'sche Basen mit Thiophen- und Benzothiophen-Einheiten

Einzigartigkeit

Die Einzigartigkeit von 2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril liegt in seinen spezifischen strukturellen Merkmalen, die es ihm ermöglichen, stabile Komplexe mit Metallionen zu bilden und signifikante biologische Aktivitäten zu zeigen.

Eigenschaften

IUPAC Name |

2-(thiophen-2-ylmethylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S2/c15-8-12-11-5-1-2-6-13(11)18-14(12)16-9-10-4-3-7-17-10/h3-4,7,9H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJCTZKVAMHOPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

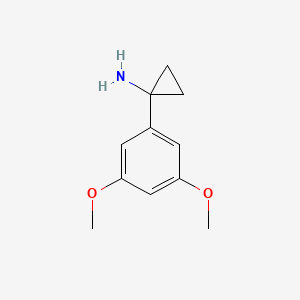

![1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate](/img/structure/B11727221.png)

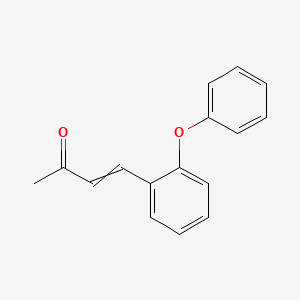

![Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)

![Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine](/img/structure/B11727236.png)

![3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11727248.png)

![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)

![4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide](/img/structure/B11727275.png)

![3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11727286.png)